molecular formula C12H11N5O2S B2664987 2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2034358-88-6

2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2664987
M. Wt: 289.31
InChI Key: SWDOQEJBXWRBKL-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Reactivity

1-Sulfonyl-1,2,3-triazoles, closely related to the queried compound, serve as stable precursors for Rh–azavinyl carbenes and other carbene complexes. These intermediates are pivotal for introducing nitrogen atoms into heterocycles, crucial in synthetic and medicinal chemistry. For example, they react with aldehydes to produce homochiral 3-sulfonyl-4-oxazolines, exhibiting high enantioselectivity and yield, underlining their importance in producing sparsely studied compounds with a synthetically useful electron-rich double bond (Zibinsky & Fokin, 2013).

Transition-Metal-Catalyzed Denitrogenative Transformations

Electron-deficient 1,2,3-triazoles, through their equilibrium with α-diazoimine tautomers, facilitate the generation of metallo azavinyl carbene intermediates. These intermediates have been employed in synthesizing highly functionalized nitrogen-based heterocycles through transannulation, cyclopropanations, and insertion reactions, highlighting their versatility in constructing nitrogen-based building blocks for various synthetic transformations (Anbarasan, Yadagiri, & Rajasekar, 2014).

Novel Synthetic Pathways

Rhodium azavinyl carbenoids derived from N-sulfonyl-1,2,3-triazoles provide novel methods for cleaving C-OH bonds and forming C-C bonds, demonstrating a strategic approach to constructing α-aminoketones. This broad substrate scope covers primary, secondary, and tertiary benzylic alcohols, underscoring a powerful synthetic method for diverse molecule construction (Mi, Kiran Kumar, Liao, & Bi, 2016).

Anticancer Evaluation

The sulfonyl group-containing 1,2,3-Triazole derivatives have shown moderate activity against various cancer cell lines, demonstrating their potential in medicinal chemistry and drug design. This includes the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole, highlighting the biological importance of these derivatives in developing anticancer compounds (Salinas-Torres et al., 2022).

Heterocyclic Compound Synthesis

The Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with benzisoxazoles is an efficient method for synthesizing quinazoline and imidazole derivatives. This transformation represents a unique example of utilizing N-sulfonyl-1,2,3-triazole in cycloadditions, enabling rapid synthesis of functionalized derivatives (Lei, Gao, & Tang, 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures.


Future Directions

1,2,3-Triazoles have been intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes. They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles1. This suggests that there is potential for further research and development in this area.


Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of the specific compound “2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile”, more detailed information or studies would be needed.


properties

IUPAC Name

2-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c13-7-10-3-1-2-4-12(10)20(18,19)16-8-11(9-16)17-6-5-14-15-17/h1-6,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDOQEJBXWRBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile

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